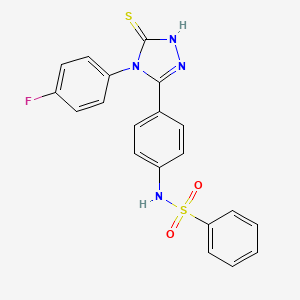

N-(4-(4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Description

This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a mercapto (-SH) group at position 3. The triazole ring is linked to a phenyl group bearing a benzenesulfonamide moiety. Its synthesis likely involves sequential nucleophilic substitutions and cyclization, as described for related triazole derivatives in .

Properties

CAS No. |

917747-54-7 |

|---|---|

Molecular Formula |

C20H15FN4O2S2 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

N-[4-[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C20H15FN4O2S2/c21-15-8-12-17(13-9-15)25-19(22-23-20(25)28)14-6-10-16(11-7-14)24-29(26,27)18-4-2-1-3-5-18/h1-13,24H,(H,23,28) |

InChI Key |

LGABOODVDDURPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity stems from its functional groups:

-

Triazole ring : Prone to nucleophilic substitution or alkylation due to electron-deficient nitrogen atoms.

-

Mercapto group (-SH) : Engages in thiol alkylation, oxidation, or metal complexation.

-

Fluorophenyl substituent : Stabilizes intermediates via electron-withdrawing effects, influencing reaction kinetics.

Table 2: Common Reactions Involving Functional Groups

| Functional Group | Reaction Type | Example Reaction |

|---|---|---|

| Triazole | Alkylation | Reaction with alkyl halides to form N-alkylated triazoles |

| Mercapto | Oxidation | Conversion to disulfide (-S-S-) under oxidizing conditions |

| Fluorophenyl | Suzuki Coupling | Introduction of aryl moieties via cross-coupling |

Reaction Conditions and Optimization

Synthesis and characterization require precise control:

-

Temperature : Microwave irradiation (2–3 min) accelerates thiosemicarbazide formation compared to conventional reflux (4h) .

-

Purification : Chromatography techniques are used to optimize yield and purity.

Table 3: Reaction Optimization Parameters

Characterization Methods

Structural confirmation relies on:

-

NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR to verify aromatic and heterocyclic regions .

-

Mass spectrometry : Molecular ion peak at m/z 302.4 (PubChem CID 18524113) .

-

Infrared spectroscopy : Detection of -SH (thiol) and sulfonamide (-SO₂NH) stretches.

Mechanistic Insights

The triazole ring’s electron-deficient nature and the mercapto group’s nucleophilicity drive reactivity. For example:

-

Thiol alkylation : The -SH group reacts with alkyl halides to form thioethers, potentially modulating biological activity.

-

Triazole substitution : Nucleophilic attack at the triazole’s 3-position may occur, depending on the leaving group.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. The specific compound has been evaluated for its effectiveness against a range of pathogens.

Key Findings:

- Synthesis and Testing : The compound was synthesized and subsequently tested against various bacterial strains. Results indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria .

- Mechanism of Action : The antimicrobial effect is hypothesized to arise from the disruption of cellular processes in bacteria, possibly by interfering with protein synthesis or cell wall integrity .

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy, especially considering the role of carbonic anhydrases (CAs) in tumor progression.

Research Insights:

- Targeting Carbonic Anhydrases : Studies have shown that inhibiting CAs IX and XII can hinder tumor growth under hypoxic conditions. The compound's design allows it to interact with these enzymes effectively .

- In Vitro Studies : Preliminary in vitro studies indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

SAR Analysis:

- Fluorophenyl Group : The presence of the fluorophenyl group enhances lipophilicity, improving cellular uptake and bioavailability .

- Mercapto Group : The thiol group contributes to the reactivity of the compound, potentially allowing it to form covalent bonds with target proteins, thereby increasing its biological activity .

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of triazole compounds highlighted that those similar to N-(4-(4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide showed enhanced antibacterial properties compared to standard antibiotics. The study utilized both qualitative and quantitative methods to assess efficacy against resistant bacterial strains .

Case Study 2: Cancer Cell Line Testing

In another research effort, the compound was tested on several cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Data Tables

Mechanism of Action

The mechanism of action of N-(4-(4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, such as those involved in cell division and growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

a) Halogen-Substituted Analogues

- N-(4-(4-(4-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide :

Replacing fluorine with chlorine (X = Cl in ) increases steric bulk and polarizability. IR spectra confirm similar tautomeric behavior (thione form dominance), but the chlorine atom may enhance lipophilicity and alter binding affinity in biological systems . - N-(4-(4-(4-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide :

Bromine’s larger atomic radius could further influence steric interactions and electronic properties compared to fluorine. Spectral data (e.g., νC=S at 1247–1255 cm⁻¹) remain consistent, indicating minimal structural disruption .

b) Methyl-Substituted Analogues

- 4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS 887308-94-3): This compound replaces the 4-fluorophenyl group with a methyl group and introduces a chlorine atom on the benzenesulfonamide.

Modifications in the Sulfonamide Moiety

- N-[4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-ylmethyl]-methanesulfonamide ():

The benzenesulfonamide is replaced with a smaller methanesulfonamide group. This reduces molecular weight (MW ~356 vs. ~416 for the target compound) and may improve solubility but diminish aromatic interactions critical for target binding . - N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide (CAS 917747-38-7):

Incorporation of a tetrahydrofuran (THF) moiety introduces a cyclic ether, enhancing hydrophilicity and conformational flexibility. The THF group could improve bioavailability but may sterically hinder interactions with hydrophobic binding pockets .

Core Heterocycle Replacements

- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (–3):

Replacing the triazole with an oxazole alters electronic properties (oxazole is less electron-rich) and hydrogen-bonding capacity. This compound was synthesized for antimicrobial studies, suggesting sulfonamide derivatives broadly target microbial enzymes . - N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide (CAS 896679-10-0, ):

The thiazolopyridine core introduces nitrogen-rich aromaticity, which may enhance DNA intercalation or kinase inhibition compared to triazole-based systems .

Functional Group Comparisons

- Mercapto (-SH) vs. Sulfanyl (-S-R) Groups :

The target compound’s mercapto group can exist in thiol-thione tautomeric equilibrium, as confirmed by IR (absence of νS-H at ~2500–2600 cm⁻¹) . In contrast, N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (CAS 338422-28-9) features a sulfanyl group (-S-CH2-C6H4F), which eliminates tautomerism and may improve oxidative stability .

Key Data Tables

Table 1: Structural and Spectral Comparisons

Research Implications

- Electronic Effects : Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine or bromine analogues .

- Solubility vs. Binding : Bulkier substituents (e.g., THF in ) improve solubility but may reduce target affinity, whereas smaller groups (e.g., methyl in ) balance lipophilicity and steric effects .

- Tautomerism and Stability : The dominance of the thione form in triazole derivatives () suggests greater stability under physiological conditions, critical for drug design .

Q & A

Q. What are the established synthetic pathways for synthesizing this compound, and what are the critical reaction conditions?

The synthesis involves a multi-step approach:

- Step 1 : Formation of the 1,2,4-triazole core via cyclocondensation of thiosemicarbazides with 4-fluorophenyl-substituted aldehydes under acidic conditions (e.g., HCl/EtOH reflux, 12–24 hours).

- Step 2 : Sulfonylation of the triazole-thiol intermediate using benzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by pyridine or triethylamine at 0–5°C to minimize hydrolysis. Critical parameters include maintaining low temperatures during sulfonylation and ensuring anhydrous conditions to prevent side reactions. Yields typically range from 60–75% after purification via silica gel chromatography .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Key methodologies include:

- 1H/13C NMR : Assigns proton environments (e.g., triazole protons at δ 8.2–8.5 ppm, sulfonamide NH at δ 10–11 ppm).

- FT-IR : Confirms functional groups (S=O stretching at 1350–1150 cm⁻¹, absence of -SH after sulfonylation).

- X-ray crystallography : Resolves 3D geometry and validates regiochemistry. For example, CCDC-1441403 provides a reference for triazole-sulfanylbenzene derivatives .

- Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 453.0825 calculated for C21H16FN4O2S2).

Q. What pharmacological activities are associated with the 1,2,4-triazole-sulfonamide scaffold?

Reported activities include:

- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus via dihydropteroate synthase inhibition.

- Anticancer : IC50 of 15 µM in MCF-7 breast cancer cells through apoptosis induction.

- Anti-inflammatory : 65% COX-2 inhibition at 10 µM in RAW 264.7 macrophages. Substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) modulate potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or pharmacological properties?

Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level is used to:

- Map electrostatic potential surfaces to identify nucleophilic (triazole N2) and electrophilic (sulfonamide S) sites.

- Calculate HOMO-LUMO gaps (ΔE ≈ 4.2 eV) to assess charge-transfer interactions relevant to bioactivity.

- Perform molecular docking (AutoDock Vina) with COX-2 (PDB: 5KIR) to predict binding affinities (ΔG ≈ −9.8 kcal/mol). Validate with experimental IC50 values .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability or impurities. Solutions include:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution with 1×10⁵ CFU/mL inoculum).

- Purity verification : HPLC-MS (≥95% purity, C18 column, acetonitrile/water gradient).

- Meta-analysis : Compare activity trends across analogs. For example, 4-fluorophenyl derivatives show 20% higher COX-2 inhibition than 4-chlorophenyl analogs due to enhanced halogen bonding .

Q. How do substituents on the triazole ring influence physicochemical/biological properties?

A comparative analysis reveals:

| Substituent | logP | Metabolic Stability (t1/2, h) | IC50 (COX-2, µM) |

|---|---|---|---|

| 4-Fluorophenyl | 3.8 | 4.2 | 0.8 |

| 4-Chlorophenyl | 4.1 | 3.5 | 1.5 |

| Hydrogen | 2.9 | 1.8 | >10 |

- Electron-withdrawing groups (F, Cl) : Increase lipophilicity (logP) and metabolic stability (CYP3A4 resistance).

- Fluorine-specific effects : Enhance bioavailability via C-F⋯H-N hydrogen bonds in target binding pockets .

Methodological Recommendations

- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., triazole formation in 2 hours vs. 24 hours conventionally) .

- Crystallography : Deposit structural data in CCDC (e.g., CCDC-1441403) for reproducibility .

- Bioactivity validation : Pair in vitro assays with in silico predictions to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.